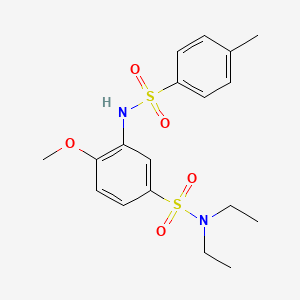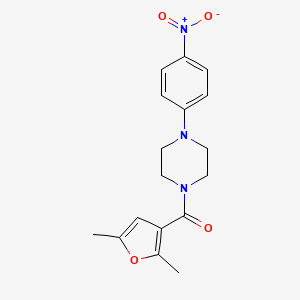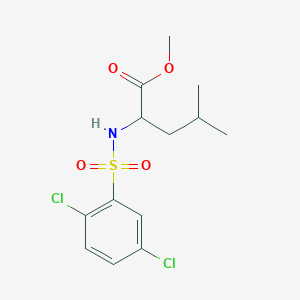
N-(4-fluoro-3-nitrophenyl)-3-phenylbutanamide
Overview
Description
N-(4-fluoro-3-nitrophenyl)-3-phenylbutanamide is an organic compound that belongs to the class of amides It features a phenylbutanamide backbone with a 4-fluoro-3-nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-nitrophenyl)-3-phenylbutanamide typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline.
Acylation: The 4-fluoro-3-nitroaniline is then acylated with 3-phenylbutanoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Amines, thiols, appropriate solvents (e.g., dimethylformamide).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: N-(4-amino-3-fluorophenyl)-3-phenylbutanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-3-nitrobenzoic acid and 3-phenylbutanamide.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-3-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s functional groups make it suitable for surface modification and the creation of advanced materials with specific properties.
Bioconjugation: The nitro and fluoro groups can be exploited for the attachment of biomolecules, making it useful in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-phenylbutanamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the fluoro group can enhance binding affinity through interactions with the target site.
Comparison with Similar Compounds
N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with an acetamide backbone.
N-(4-fluoro-3-nitrophenyl)benzamide: Similar structure but with a benzamide backbone.
Uniqueness: N-(4-fluoro-3-nitrophenyl)-3-phenylbutanamide is unique due to its phenylbutanamide backbone, which can impart different physicochemical properties and biological activities compared to its analogs
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-11(12-5-3-2-4-6-12)9-16(20)18-13-7-8-14(17)15(10-13)19(21)22/h2-8,10-11H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGAOBYLOKITFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B3982419.png)
![ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE](/img/structure/B3982427.png)

![N-[(5-methylpyrazin-2-yl)methyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B3982442.png)
![(4Z)-3-methyl-4-[(4Z)-4-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)pentan-2-ylidene]-1H-pyrazol-5-one](/img/structure/B3982449.png)

![2-(1-methyl-1H-imidazol-2-yl)-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B3982464.png)
![(3-Chlorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B3982465.png)

![N-isopropyl-2-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline](/img/structure/B3982475.png)
![2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3982486.png)
![Methyl 2-[(7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-YL)formamido]-4-(methylsulfanyl)butanoate](/img/structure/B3982491.png)
![1-(3-CHLORO-4-METHOXYBENZOYL)-3-[2-METHYL-4-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]THIOUREA](/img/structure/B3982493.png)
![4-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B3982518.png)
